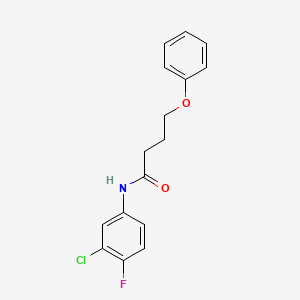
N-(3-chloro-4-fluorophenyl)-4-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-4-phenoxybutanamide, commonly known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CF3 is a synthetic cannabinoid receptor agonist that has been found to exhibit promising results in the treatment of various medical conditions.
Aplicaciones Científicas De Investigación
CF3 has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and neuroprotective effects. CF3 has also been studied for its potential use in the treatment of cancer, epilepsy, and multiple sclerosis.
Mecanismo De Acción
CF3 acts as a synthetic cannabinoid receptor agonist and binds to the CB1 and CB2 receptors in the body. This binding leads to the activation of various signaling pathways that result in the observed pharmacological effects.
Biochemical and Physiological Effects:
CF3 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and anxiety. CF3 has also been found to have neuroprotective effects and can protect against oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CF3 has several advantages for lab experiments. It is a highly potent compound that can be used in small quantities. CF3 is also relatively easy to synthesize and purify. However, CF3 has some limitations as well. It has a short half-life and can rapidly degrade in the body, making it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for CF3 research. One potential area of research is the development of CF3-based drugs for the treatment of various medical conditions. Another area of research is the study of the long-term effects of CF3. Additionally, research can be conducted to optimize the synthesis method of CF3 and improve its stability and pharmacokinetic properties.
Conclusion:
In conclusion, CF3 is a synthetic cannabinoid receptor agonist that has gained significant attention in scientific research due to its potential therapeutic applications. CF3 has been found to exhibit analgesic, anti-inflammatory, and neuroprotective effects. CF3 has several advantages for lab experiments, but also has some limitations. There are several future directions for CF3 research, including the development of CF3-based drugs and the study of its long-term effects.
Métodos De Síntesis
The synthesis of CF3 involves the reaction of 3-chloro-4-fluoroaniline with 4-phenoxybutyric acid in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(Dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final product.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c17-14-11-12(8-9-15(14)18)19-16(20)7-4-10-21-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAXMZVIDUVBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5161202.png)
![2-methyl-N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161215.png)
![4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5161217.png)

![4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide](/img/structure/B5161230.png)
![tert-butyl{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine hydrochloride](/img/structure/B5161237.png)
![N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5161244.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161263.png)
![2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride](/img/structure/B5161273.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5161278.png)
![ethyl 1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5161284.png)
